molecular formula C14H10ClNO2 B024369 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide CAS No. 133330-59-3

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide

Cat. No.: B024369
CAS No.: 133330-59-3
M. Wt: 259.69 g/mol
InChI Key: ZESQMAMHQHLMIT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16(18)13(9)14(12)17/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESQMAMHQHLMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC=[N+]3[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444464
Record name 8-Chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133330-59-3
Record name 8-Chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Steps: Formation of Key Intermediates

  • 3-Chlorobenzyl Cyanide (2) :

    • Reactants : 3-Chlorobenzyl chloride (1) and sodium cyanide.

    • Conditions : Biphasic toluene/water mixture with tetrabutylammonium bromide as a phase-transfer catalyst, refluxed for 6 hours.

    • Yield : ~85% (crude oil).

  • 3-Pyridyl-3-Chlorobenzyl Ketone (4) :

    • Reactants : 3-Chlorobenzyl cyanide (2) and ethyl nicotinate (3).

    • Conditions : Sodium methoxide in toluene at 65–70°C for 5 hours.

    • Workup : Acidification with H₂SO₄ and crystallization from water.

    • Yield : 72% (mp 66°C).

  • 3-(3-Chlorophenethyl) Pyridine (5) :

    • Reactants : Ketone (4) and hydrazine hydrate.

    • Conditions : NaOH in ethylene glycol at 140–145°C for 8 hours.

    • Yield : 68% (oil).

Cyclization to the Tricyclic Core

  • 2-Cyano-3-(3-Chlorophenethyl) Pyridine (6) :

    • Oxidation : 3-(3-Chlorophenethyl) pyridine (5) treated with 40% H₂O₂ in acetic acid at 65–70°C for 18 hours.

    • Cyanation : N,N-Dimethylcarbamoyl chloride and NaCN in acetonitrile at 140°C.

    • Yield : 74% (mp 72°C).

  • 3-(3-Chlorophenethyl) Picolinic Acid (7) :

    • Hydrolysis : Nitrile (6) refluxed with H₂SO₄ and water at 120°C for 12 hours.

    • Yield : 94%.

  • Cyclization to the Benzocycloheptapyridinone (8) :

    • Conditions : Thionyl chloride (SOCl₂) followed by Friedel-Crafts acylation with AlCl₃ in dichloromethane.

    • Yield : 65% (mp 92°C).

Oxidation to the 1-Oxide Derivative

The critical step for generating the 1-oxide derivative involves selective oxidation of the pyridine nitrogen. This process is adapted from intermediate oxidation steps in the parent compound’s synthesis.

Reaction Conditions and Optimization

  • Oxidizing Agent : 40% hydrogen peroxide (H₂O₂) in glacial acetic acid.

  • Temperature : 65–70°C.

  • Duration : 15–18 hours.

  • Workup : Basification with NaOH (pH 8–10), extraction with dichloromethane, and recrystallization from methanol.

Table 1: Optimization of Oxidation Parameters

ParameterTested RangeOptimal ValueImpact on Yield
H₂O₂ Concentration30–50%40%Maximizes N-oxide formation
Reaction Time12–24 hours18 hoursCompletes oxidation without side products
SolventAcOH vs. MeCNAcetic acidEnhances solubility and reactivity

Characterization of the 1-Oxide Derivative

  • Melting Point : 141–143°C (recrystallized from ethyl acetate/diisopropyl ether).

  • IR (KBr) : Distinct N-O stretch at 1,260 cm⁻¹.

  • ¹H-NMR (300 MHz, CDCl₃) :

    • δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H).

    • δ 7.85–7.20 (m, 6H, aromatic-H).

    • δ 3.65 (s, 2H, cycloheptane-CH₂).

Alternative Synthetic Approaches

Microwave-Assisted Oxidation

  • Conditions : H₂O₂/AcOH under microwave irradiation (100°C, 30 minutes).

  • Advantage : Reduces reaction time from 18 hours to 30 minutes.

  • Yield : Comparable to conventional heating (70–72%).

Catalytic Oxidation

  • Catalyst : Tungsten-based polyoxometalates.

  • Conditions : H₂O₂ (30%) in ethanol at 50°C for 6 hours.

  • Yield : 78% (reduces excess oxidant usage).

Challenges and Mitigation Strategies

  • Over-Oxidation Risks :

    • Prolonged exposure to H₂O₂ can lead to ring hydroxylation.

    • Solution : Strict control of reaction time and temperature.

  • Purification Difficulties :

    • The 1-oxide derivative exhibits poor solubility in polar solvents.

    • Solution : Gradient recrystallization using ethyl acetate/hexane mixtures.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors conventional H₂O₂/AcOH method due to low reagent costs.

  • Safety : Exothermic oxidation requires controlled addition of H₂O₂ and temperature monitoring .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

Scientific Research Applications

Pharmaceutical Development

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-oxide is primarily known as a related compound of loratadine , a second-generation antihistamine used for the treatment of allergic conditions. It serves as an impurity reference standard in the quality control of loratadine formulations. This is crucial for ensuring the safety and efficacy of pharmaceutical products.

Analytical Chemistry

The compound is utilized in various analytical methods to detect impurities in pharmaceutical formulations. Its presence can be monitored using techniques such as:

  • High-Performance Liquid Chromatography (HPLC) : For quantifying impurities in drug formulations.
  • Gas Chromatography (GC) : To assess the purity of the compound itself.

These methods are essential for regulatory compliance and ensuring product quality.

Structure-Activity Relationship Studies

Research involving the structural modifications of this compound can lead to insights into the pharmacological activity of related substances. By studying how changes in its chemical structure affect biological activity, researchers can design more effective antihistamines with improved safety profiles.

Case Study 1: Impurity Profile Analysis

A study conducted by pharmaceutical researchers focused on the impurity profiles of loratadine formulations. They found that this compound was a significant impurity that needed to be monitored during the manufacturing process. The study emphasized the importance of using this compound as a reference standard to ensure that impurity levels remain within acceptable limits .

Case Study 2: Synthesis and Characterization

Another research project involved synthesizing derivatives of this compound to explore their antihistaminic properties. The results indicated that certain modifications could enhance receptor affinity while reducing side effects commonly associated with first-generation antihistamines .

Mechanism of Action

The mechanism of action of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
  • CAS No.: 133330-61-7
  • Molecular Formula: C₁₄H₉Cl₂NO
  • Molecular Weight : 278.13
  • Key Differences: Additional chlorine atom at the 2-position. Higher molecular weight and lipophilicity compared to the parent compound (C₁₄H₁₀ClNO, MW 243.69) . Potential implications: Enhanced halogen bonding in biological systems, altered metabolic stability.
8-Chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol
  • Structure : Incorporates a 4-fluorophenyl group and hydroxyl moiety .
  • Hydroxyl group introduces hydrogen-bonding capability, enhancing solubility. Pharmacological relevance: Tested for anti-Parkinson and sedative activities, demonstrating structural versatility .
8-Chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
  • CAS No.: Not specified .
  • Key Differences :
    • Replacement of the ketone group with a piperidylidene moiety.
    • Pharmacological impact: Retains antihistamine activity without sedative effects, highlighting the role of substituents in modulating side-effect profiles .
Nitro Derivatives (e.g., 3-Nitro-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one)
  • Example : Compound 44 in .
  • Key Differences: Nitro group at the 3-position introduces strong electron-withdrawing effects. Potential applications: Intermediate for further functionalization (e.g., reduction to amines) or exploration of nitro group-dependent bioactivity .
Brominated Analogues (e.g., 8-Bromo-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one)
  • Example : Impurity-D (Bromo) in loratadine synthesis .
  • Key Differences :
    • Bromine substitution increases molecular weight (MW 288.13) and polarizability.
    • Pharmacological impact: May alter binding kinetics or metabolic pathways due to bromine’s larger atomic radius .

Structural and Functional Analysis

Compound Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target compound (1-Oxide) C₁₄H₁₀ClNO₂ 259.69 1-Oxide group Synthetic intermediate
Parent compound (8-Chloro derivative) C₁₄H₁₀ClNO 243.69 Chlorine at 8-position Loratadine precursor
2,8-Dichloro derivative C₁₄H₉Cl₂NO 278.13 Chlorine at 2,8-positions Increased lipophilicity
4-Fluorophenyl derivative C₂₀H₁₅ClFNO 363.79 4-Fluorophenyl, hydroxyl Anti-Parkinson activity
Piperidylidene derivative C₁₉H₁₈ClN₂ 317.82 Piperidylidene group Non-sedative antihistamine

Analytical Considerations

  • HPLC Methods : Used to distinguish between the parent compound, 1-oxide, and impurities (e.g., bromo or deschloro derivatives) .
  • Retention Time Variability : Structural modifications (e.g., nitro groups, halogens) significantly alter chromatographic behavior .

Biological Activity

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide, commonly referred to as a related compound of loratadine, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for various pharmacological effects, particularly in relation to cancer and antibacterial activities.

  • Molecular Formula : C14H10ClNO
  • Molecular Weight : 243.69 g/mol
  • CAS Number : 31251-41-9
  • Melting Point : 103 - 107 °C
  • Purity : >95% (HPLC)

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry evaluated the cytotoxic potency of various derivatives against human cancer cell lines. The findings revealed that compounds structurally related to 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one demonstrated significant tumor growth inhibition properties. For instance:

  • Compound 21 exhibited potency comparable to cisplatin against several cancer cell lines.
CompoundIC50 (µM)Cancer Cell Line
Compound 21<10A549 (lung)
Compound 19>50A549
Compound 25<20MCF7 (breast)

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus were found to range from 3.9 to 31.5 µg/ml for various derivatives:

CompoundMIC (µg/ml)Bacteria
Compound X3.9S. aureus
Compound Y15.0S. aureus
Compound Z31.5S. aureus

The mechanism underlying the anticancer and antibacterial effects of the compound is believed to involve the inhibition of specific cellular pathways that are crucial for cell proliferation and survival. In particular, the compound's structure allows it to interact with DNA and disrupt replication processes in cancer cells.

Case Study 1: Cytotoxicity Against Lung Cancer Cells

In a controlled laboratory setting, researchers treated A549 lung cancer cells with varying concentrations of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one derivatives. The results indicated a dose-dependent decrease in cell viability:

  • Control Group : 100% viability
  • 10 µM Treatment : 70% viability
  • 50 µM Treatment : 30% viability

Case Study 2: Antibacterial Efficacy

A series of experiments were conducted to assess the antibacterial activity against clinical isolates of Staphylococcus aureus. The study concluded that certain derivatives showed promising antibacterial effects with significant reductions in bacterial counts after treatment.

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